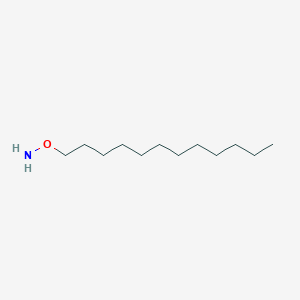![molecular formula C6H11ClN2O B13899669 cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride](/img/structure/B13899669.png)
cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride: is a chemical compound with the molecular formula C6H10N2O.ClH and a molecular weight of 162.62 . This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. The exact synthetic routes and reaction conditions can vary, but they generally involve the use of catalysts and controlled environments to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized processes that ensure high yield and purity. These methods often involve continuous flow reactors and advanced purification techniques to meet the stringent requirements of industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions: cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically carried out under controlled conditions to achieve the desired transformation .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Nucleophilic or electrophilic substitution reactions can be facilitated using appropriate catalysts and solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride involves its interaction with specific molecular targets and pathways. Studies have shown that it can influence cellular processes by binding to particular proteins or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, depending on the context and concentration of the compound .
Vergleich Mit ähnlichen Verbindungen
- Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride
- Pyrrolo[2′,3′:3,4]cyclohepta[1,2-d][1,2]oxazoles
- Pyrrolopyrazine derivatives
Uniqueness: cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride stands out due to its specific structural configuration and the unique properties it imparts. This makes it particularly valuable in applications where precise molecular interactions are required .
Eigenschaften
Molekularformel |
C6H11ClN2O |
|---|---|
Molekulargewicht |
162.62 g/mol |
IUPAC-Name |
(3aR,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrol-5-one;hydrochloride |
InChI |
InChI=1S/C6H10N2O.ClH/c9-6-3-5-4(8-6)1-2-7-5;/h4-5,7H,1-3H2,(H,8,9);1H/t4-,5-;/m1./s1 |
InChI-Schlüssel |
BZGDZNAYKIZCMK-TYSVMGFPSA-N |
Isomerische SMILES |
C1CN[C@H]2[C@@H]1NC(=O)C2.Cl |
Kanonische SMILES |
C1CNC2C1NC(=O)C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2-Methylpropan-2-yl)oxycarbonyl]-6-oxo-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13899595.png)

![4-(1,3,4,6,7,8,9,9a-Octahydropyrido[1,2-a]pyrazin-2-yl)aniline](/img/structure/B13899610.png)



![(3R)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid](/img/structure/B13899637.png)




![1-(3,5-Dimethylisoxazol-4-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13899673.png)

